molecular formula C17H10ClN3 B2852392 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 737-53-1

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B2852392
CAS No.: 737-53-1
M. Wt: 291.74
InChI Key: FXVYKSWPLLEZMX-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C17H10ClN3 and a molecular weight of 291.73 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, phenyl groups at the 2nd and 6th positions, and a carbonitrile group at the 5th position. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloro-2,6-diphenylpyrimidine-5-carbonyltrile with sodium hydride in N,N-dimethyl-formamide under an inert atmosphere . This is followed by the addition of 5-phenyl-5,11-dihydro-indolo[3,2-b]carbazole in the same solvent, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, N,N-dimethyl-formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

4-chloro-2,6-diphenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3/c18-16-14(11-19)15(12-7-3-1-4-8-12)20-17(21-16)13-9-5-2-6-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVYKSWPLLEZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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